1-(Difluoromethoxy)-2,3,4-trifluoro-benzene
Overview
Description
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene (DFMTFB) is a synthetic compound with a wide range of applications in scientific research. It is an important member of the trifluoromethylbenzenes family, which is known for its unique properties. DFMTFB is an excellent intermediate for organic synthesis and has been used in a variety of laboratory experiments.
Scientific Research Applications
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of other compounds. It has also been used in the synthesis of trifluoromethylated compounds, which are important intermediates in the synthesis of drugs and other bioactive compounds. In addition, 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has been used in the synthesis of polymers, dyes, and other materials for industrial applications.
Mechanism Of Action
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene is a reactive compound and can undergo a variety of reactions depending on the conditions. It can act as an electrophile in substitution reactions and can also undergo nucleophilic addition reactions. It can also act as a reducing agent in the reduction of aldehydes and ketones. In addition, 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene can react with other compounds to form a variety of products, including polymers, dyes, and other materials.
Biochemical And Physiological Effects
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic and has not been found to have any adverse effects on humans or animals.
Advantages And Limitations For Lab Experiments
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has a number of advantages for laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively inexpensive and can be easily synthesized in the laboratory.
However, 1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has some limitations for laboratory experiments. It is a highly reactive compound and can react with other compounds in the laboratory, leading to unwanted side products. In addition, it is not soluble in water and must be stored in an inert atmosphere.
Future Directions
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene has a wide range of potential applications in scientific research and industry. It can be used in the synthesis of polymers, dyes, and other materials for industrial applications. It can also be used as a starting material for the synthesis of other compounds. In addition, it can be used in the synthesis of trifluoromethylated compounds, which are important intermediates in the synthesis of drugs and other bioactive compounds. Finally, it can be used as a reagent in organic synthesis and as a catalyst in chemical reactions.
properties
IUPAC Name |
1-(difluoromethoxy)-2,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPWVTXTCSDNRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-2,3,4-trifluoro-benzene |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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